molecular formula C16H17N3OS B2659226 N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852132-93-5

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2659226
CAS No.: 852132-93-5
M. Wt: 299.39
InChI Key: LBLGCJSMFWUNAA-UHFFFAOYSA-N
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Description

Structural and Pharmacophoric Features of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole system is characterized by a planar, aromatic bicyclic structure formed by fusion of imidazole and thiazole rings at positions 2 and 1, respectively. This arrangement creates distinct electronic environments at the C-2, C-5, and C-6 positions, which serve as primary sites for functionalization. In N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide , the C-2 carboxamide group introduces hydrogen-bonding capacity critical for target engagement, while the N-isopropyl substituent enhances lipophilicity and metabolic stability. The C-6 phenyl ring contributes π-π stacking interactions with hydrophobic binding pockets, as evidenced in COX-2 inhibitors where analogous substitutions improved isoform selectivity.

Key pharmacophoric elements include:

  • Electron-deficient thiazole ring : Enhances binding to enzymatic active sites through dipole interactions, observed in L-type calcium channel blockers where the thiazole nitrogen coordinates with channel residues.
  • Variable C-5 substituents : Modulation of steric bulk and electronic effects at this position directly influences target specificity. For instance, methylsulfonyl groups at C-5 in COX-2 inhibitors establish hydrogen bonds with Arg513 and His90 residues.
  • C-2 carboxamide functionality : Present in This compound , this group mimics natural substrates in cytochrome bc1 complexes, enabling potent antitubercular activity via QcrB inhibition.

Molecular modeling studies of structurally related compounds reveal that the imidazo[2,1-b]thiazole scaffold adopts a coplanar orientation within binding pockets, maximizing van der Waals contacts while allowing substituents to project into adjacent subpockets. This geometric adaptability underpins the scaffold’s utility across diverse target classes.

Historical Development of Imidazo[2,1-b]thiazole-Based Therapeutic Agents

The therapeutic exploration of imidazo[2,1-b]thiazoles began in the early 2000s with cardiovascular applications. Initial derivatives like 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines demonstrated L-type calcium channel blockade with atypical tissue selectivity, showing preferential activity in cardiac over vascular smooth muscle. This divergence from classical dihydropyridines highlighted the scaffold’s capacity to fine-tune channel interactions, spurring interest in hypertrophy and ischemia treatments.

Subsequent structural refinements expanded applications:

  • Anti-inflammatory agents : Introduction of methylsulfonyl pharmacophores at C-6 yielded COX-2 inhibitors with submicromolar IC~50~ values (0.08–0.16 µM) and selectivity indices exceeding 300-fold over COX-1. Optimal activity required dimethylamino groups at C-5, with bulkier substituents diminishing potency due to steric clashes in the COX-2 active site.
  • Antimicrobials : Carboxamide derivatives like ND-11543 exhibited potent intracellular activity against Mycobacterium tuberculosis (MIC = 0.0625 µM), leveraging QcrB inhibition to disrupt bacterial electron transport. The C-2 carboxamide in This compound mirrors this configuration, suggesting analogous mechanistic potential.
  • Nitric oxide synthase modulators : Patent disclosures describe C-3 alkylated derivatives upregulating endothelial NO synthase expression, offering therapeutic avenues for atherosclerosis and hypertension. These compounds typically feature hydroxy or alkoxy groups at C-5 to enhance aqueous solubility.

Recent advancements focus on hybrid molecules combining imidazo[2,1-b]thiazole cores with bioactive fragments. For example, conjugates with pyrrolidine or morpholine rings at C-5 improve blood-brain barrier penetration for neuroprotective applications. The structural evolution of this scaffold underscores its adaptability to contemporary drug discovery challenges, balancing potency, selectivity, and druggability.

Properties

IUPAC Name

3-methyl-6-phenyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10(2)17-15(20)14-11(3)19-9-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLGCJSMFWUNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

The compound has shown promising results in various biological assays, particularly in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide exhibits significant antiproliferative effects against several cancer cell lines. It has been shown to inhibit key pathways involved in cancer progression.

Case Study: Antiproliferative Effects

A comprehensive evaluation of the compound's effects on pancreatic ductal adenocarcinoma (PDAC) cell lines revealed the following IC50 values:

Cell LineIC50 (µM)Mechanism of Action
SUIT-20.8Inhibition of epithelial-to-mesenchymal transition markers
Capan-11.5Reduction in cell migration
Panc-12.0Inhibition of metalloproteinase activity

The compound's mechanism of action involves the inhibition of tyrosine kinases and induction of G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against Mycobacterium tuberculosis (Mtb). The compound demonstrated selective inhibition against Mtb with minimal toxicity to human lung fibroblast cells.

Antitubercular Activity Data

Recent evaluations reported the following IC50 values for the compound against Mtb:

CompoundIC50 (µM)Selectivity
This compound2.32No activity against non-tuberculous mycobacteria

Mechanism of Action

Comparison with Similar Compounds

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) Analog (MW: 391.445 g/mol)

  • Substituent : A benzodioxin group replaces the isopropyl carboxamide.
  • Properties : Higher molecular weight (391.445 vs. ~340–370 g/mol for other analogs) and increased lipophilicity (XlogP = 4.8) due to the aromatic benzodioxin moiety .

N-(4-Fluorobenzyl) Analog (MW: 369.88 g/mol)

  • Substituent : A 4-fluorobenzyl group replaces the isopropyl.
  • The hydrochloride salt form (as in ) may enhance aqueous solubility .

N-Benzyl Analog (CAS: 105963-63-1)

  • Substituent : A benzyl (phenylmethyl) group replaces the isopropyl.
  • Impact : Increased aromaticity and lipophilicity compared to the isopropyl group, which may affect membrane permeability and pharmacokinetics .

Furyl and Oxolanyl Derivatives

  • Substituents : Furan-2-ylmethyl or oxolan-2-ylmethyl groups ().
  • Impact : Heterocyclic substituents like furan may modulate solubility and electronic properties, influencing binding affinity to biological targets .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) XlogP Key Feature(s)
Target Compound N-isopropyl ~340–370 (estimated) ~3.5* Balanced lipophilicity
N-(Benzodioxin-6-yl) analog Benzodioxin 391.445 4.8 High lipophilicity, GPCR activity
N-(4-Fluorobenzyl) analog 4-Fluorobenzyl 369.88 N/A Enhanced metabolic stability
N-Benzyl analog Benzyl ~350–360 (estimated) N/A Increased aromaticity

*Estimated based on substituent contributions.

Biological Activity

N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • Canonical SMILES : CC(C)N1C(=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N)=O

Anticancer Properties

Research has highlighted the compound's activity against various cancer cell lines, particularly in acute myeloid leukemia (AML). A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent inhibitory effects on FLT3-dependent AML cell lines. The most active derivatives showed IC50 values as low as 0.002 μM against the MV4-11 cell line, indicating a strong potential for therapeutic application in AML treatment .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of FLT3 kinase activity. This inhibition leads to reduced cell viability and induction of apoptosis in cancer cells. Further studies are required to elucidate the detailed pathways involved in its action.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce it.
CompoundSubstituentIC50 (μM)Activity
19tert-butyl0.002High
20methyl0.005Moderate
21chloro0.015Low

This table illustrates how different substituents can modulate the potency of the compound against AML cells.

Case Studies

  • In Vitro Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in FLT3-dependent AML cells while showing minimal effects on normal hematopoietic cells .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Preliminary results suggest that it can significantly reduce tumor growth without exhibiting severe toxicity .

Q & A

Q. What are the common synthetic routes for N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide?

The synthesis often involves Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), yielding fused imidazo[2,1-b]thiazoles with high selectivity (90–96% yields) . Alternative methods include multicomponent reactions , such as the one-pot synthesis of thiadiazole derivatives via cyclization of hydrazonoyl halides with alkyl carbothioates in acetonitrile, followed by iodine-mediated cyclization in DMF . Condensation reactions between key intermediates (e.g., carboxylic acids and amines) are also employed, as demonstrated in anti-tubercular compound synthesis .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on 1H/13C NMR spectroscopy to confirm substituent positions and regiochemistry, mass spectrometry (ESI-MS) for molecular weight validation, and HPLC to verify purity (>95%) . For example, tert-butyl-protected intermediates (e.g., compound 68) are analyzed via 1H NMR to identify carbamate and cyclohexyl proton signals . X-ray crystallography, though not explicitly mentioned in the evidence, is recommended for absolute stereochemical confirmation.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under solvent-free conditions?

Key parameters include:

  • Catalyst loading : Eaton’s reagent (P₂O₅/MeSO₃H) at 10–15 mol% ensures efficient acylation without side reactions .
  • Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and decomposition .
  • Substrate pre-activation : Pre-treatment of imidazo[2,1-b]thiazole intermediates with trifluoroacetic acid enhances electrophilicity for subsequent coupling . A comparative study showed that solvent-free methods improve yields by 20–30% compared to traditional solvent-based routes .

Q. What strategies are used to establish structure-activity relationships (SAR) for anti-tubercular activity?

SAR studies involve:

  • Systematic substituent variation : Modifying the phenyl (C6) and isopropyl (N-isopropyl) groups to assess hydrophobicity and steric effects. For instance, electron-withdrawing groups (e.g., -NO₂) at C6 enhance activity against Mycobacterium tuberculosis (MIC <0.016 μg/mL) .
  • Biological screening : Using the Microplate Alamar Blue Assay (MABA) to test MIC values against H37Rv and multidrug-resistant (MDR) strains .
  • Comparative analysis : Benchmarking against known inhibitors (e.g., Q203) to identify potency improvements .

Q. How do conflicting data on biological activity inform analogue design?

Discrepancies arise from substituent positioning and assay conditions . For example:

  • Thiazole vs. thiadiazole cores : Imidazo[2,1-b]thiazoles (e.g., compound 1e) show superior anti-tubercular activity compared to thiadiazole derivatives due to enhanced membrane permeability vs. .
  • Cytokine modulation : Indole-2-formamide hybrids (e.g., ) reduce IL-6 and TNF-α in RAW264.7 cells, but activity varies with substituent bulkiness. Researchers reconcile contradictions by standardizing assays (e.g., LPS-induced inflammation models) and using computational docking to predict binding affinities .

Methodological Considerations

Q. What in vitro assays are used to evaluate anti-inflammatory activity?

  • NO inhibition : Measure nitrite levels in LPS-stimulated macrophages (e.g., RAW264.7 cells) using Griess reagent .
  • Cytokine profiling : ELISA or multiplex assays quantify IL-6 and TNF-α suppression. For example, indole-imidazo[2,1-b]thiazole hybrids reduce IL-6 by 40–60% at 10 μM .
  • Iron death assays : Flow cytometry with FerroOrange probe evaluates ferroptosis modulation, a mechanism linked to anti-inflammatory effects .

Q. How are kinase inhibition profiles determined for this compound?

  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization (FP) compare inhibition constants (Kᵢ) against Fer kinase .
  • Competitive inhibition studies : Co-crystallization with ATP-binding sites (e.g., using N-(5-morpholino-2-arylimidazo[2,1-b]thiadiazol-6-yl)carboxamides) identifies key interactions .
  • Selectivity screening : Test against kinase panels (e.g., 100+ kinases) to rule off-target effects.

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